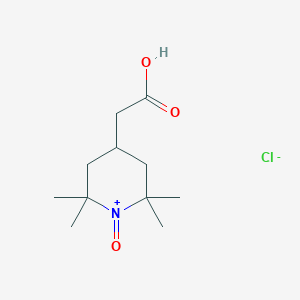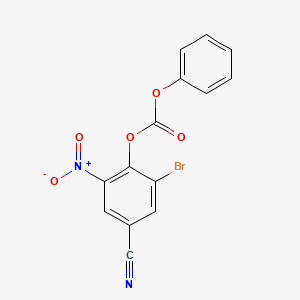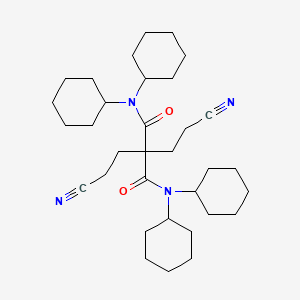
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of cyanoethyl groups and cyclohexyl groups attached to a central propanediamide backbone. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide typically involves the reaction of cyclohexylamine with acrylonitrile to form the cyanoethylated intermediate. This intermediate is then reacted with a suitable diacid chloride to form the final propanediamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The cyclohexyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar cyanoethyl groups.
Dimethyl malonate: Another ester with similar reactivity.
Diethyl bis(2-cyanoethyl)malonate: A compound with similar cyanoethyl groups but different backbone structure.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is unique due to its combination of cyanoethyl and cyclohexyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
88321-31-7 |
|---|---|
Molekularformel |
C33H52N4O2 |
Molekulargewicht |
536.8 g/mol |
IUPAC-Name |
2,2-bis(2-cyanoethyl)-N,N,N',N'-tetracyclohexylpropanediamide |
InChI |
InChI=1S/C33H52N4O2/c34-25-13-23-33(24-14-26-35,31(38)36(27-15-5-1-6-16-27)28-17-7-2-8-18-28)32(39)37(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h27-30H,1-24H2 |
InChI-Schlüssel |
FTSQEJNMUSOXOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(CCC#N)(CCC#N)C(=O)N(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


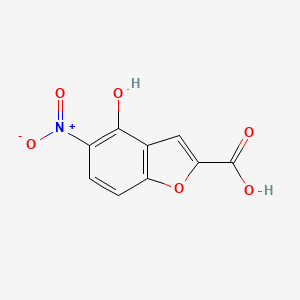
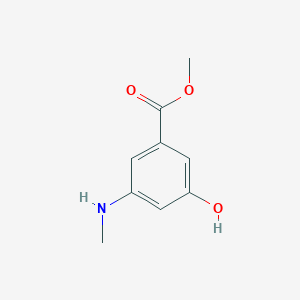
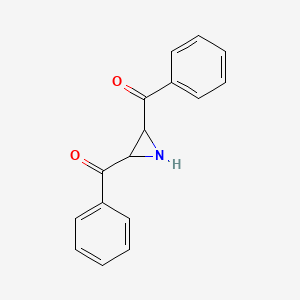
![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
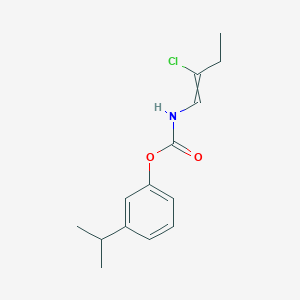
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)
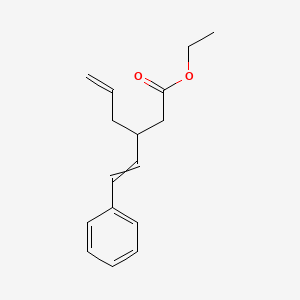
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)

